molecular formula C6H14N2O2 B14399205 (2R)-2-amino-N-hydroxy-4-methylpentanamide CAS No. 88244-31-9

(2R)-2-amino-N-hydroxy-4-methylpentanamide

Cat. No.: B14399205
CAS No.: 88244-31-9
M. Wt: 146.19 g/mol
InChI Key: UJJHPFLWSVFLBE-RXMQYKEDSA-N
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Description

(2R)-2-amino-N-hydroxy-4-methylpentanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a methyl group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-hydroxy-4-methylpentanamide can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry is obtained. For example, the compound can be synthesized by the reduction of a corresponding oxime using a reducing agent such as sodium borohydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-hydroxy-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(2R)-2-amino-N-hydroxy-4-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-hydroxy-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-hydroxy-4-methylpentanamide: The enantiomer of the compound with similar chemical properties but different biological activity.

    (2R)-2-amino-4-methylpentanoic acid: A structurally related compound with a carboxylic acid group instead of a hydroxy group.

    (2R)-2-amino-N-hydroxy-3-methylbutanamide: A similar compound with a shorter carbon chain.

Uniqueness

(2R)-2-amino-N-hydroxy-4-methylpentanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88244-31-9

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-2-amino-N-hydroxy-4-methylpentanamide

InChI

InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

UJJHPFLWSVFLBE-RXMQYKEDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NO)N

Canonical SMILES

CC(C)CC(C(=O)NO)N

Origin of Product

United States

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